molecular formula C11H15O5P B3050490 3-Diethoxyphosphorylbenzoic acid CAS No. 26342-23-4

3-Diethoxyphosphorylbenzoic acid

Cat. No.: B3050490
CAS No.: 26342-23-4
M. Wt: 258.21 g/mol
InChI Key: CTVOPDRNDWRPIR-UHFFFAOYSA-N
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Description

3-Diethoxyphosphorylbenzoic acid is a useful research compound. Its molecular formula is C11H15O5P and its molecular weight is 258.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-diethoxyphosphorylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-3-15-17(14,16-4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVOPDRNDWRPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633871
Record name 3-(Diethoxyphosphoryl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26342-23-4
Record name 3-(Diethoxyphosphoryl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Phosphoryl Substituted Benzoic Acid Derivatives in Contemporary Chemistry

Phosphoryl-substituted benzoic acid derivatives represent a versatile and highly significant class of organic compounds, bridging the gap between phosphorus chemistry and aromatic carboxylic acids. Their importance in modern chemical science stems from the unique combination of the phosphonate (B1237965) group's coordination and electronic properties with the structural rigidity and functional versatility of the benzoic acid scaffold. Organophosphorus compounds, in general, are integral to medicinal and materials science. nih.gov The introduction of a phosphoryl group onto a benzoic acid ring imparts specific characteristics that researchers can exploit for various applications.

The phosphonate moiety is an excellent metal-coordinating group, making these derivatives ideal building blocks, or 'linkers', for the construction of advanced materials like Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials with vast internal surface areas, and their properties are directly influenced by the organic linkers used in their synthesis. nih.govberkeley.edu Furthermore, the electronic nature of the phosphoryl group—typically electron-withdrawing—can significantly influence the acidity (pKa) and reactivity of the carboxylic acid group and the aromatic ring. psu.edu This allows for fine-tuning of the molecule's properties for specific applications.

In the realm of medicinal chemistry, benzoic acid derivatives have long been recognized for their biological activity, serving as the foundational structure for numerous therapeutic agents. nih.govpreprints.org The addition of a phosphoryl group can enhance or modify this activity, for instance by mimicking phosphate (B84403) groups in biological systems, which can lead to the development of enzyme inhibitors. nih.gov Research has shown that para-substituted benzoic acid derivatives can act as potent inhibitors of protein phosphatases like Slingshot, which are implicated in diseases such as cancer. nih.gov The ability to synthesize these compounds through various methods, including the deoxyphosphorylation of benzoic acids, has broadened their accessibility and spurred further investigation into their potential uses. nih.gov

Overview of Key Research Avenues for 3 Diethoxyphosphorylbenzoic Acid

3-Diethoxyphosphorylbenzoic acid, as a specific member of this class, is at the forefront of several key research avenues. Its meta-substitution pattern provides a distinct geometry compared to its ortho- and para-isomers, leading to unique structural outcomes in materials synthesis. The primary areas of investigation for this compound include its role as a linker in the synthesis of novel Metal-Organic Frameworks (MOFs) and its use as a versatile building block in organic and medicinal chemistry.

Organic Synthesis and Medicinal Chemistry: Beyond materials science, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—the carboxylic acid, the phosphonate (B1237965) ester, and the aromatic ring—allows for a wide range of chemical transformations. In medicinal chemistry, it is explored as a scaffold for developing new therapeutic agents. The phosphonate group can act as a bioisostere for a carboxylate or phosphate (B84403) group, potentially interacting with biological targets like enzymes. Research into related substituted benzoic acids has identified compounds with potential anticancer activity, providing a strong rationale for the continued exploration of phosphonate derivatives in this field. nih.govpreprints.org

Scope and Objectives of Academic Inquiry Pertaining to 3 Diethoxyphosphorylbenzoic Acid

Established Synthetic Pathways to this compound and its Precursors

The synthesis of this compound, a compound of interest in various chemical research areas, can be approached through several established routes. These methods primarily involve the formation of the carbon-phosphorus (C-P) bond and the introduction or modification of the carboxylic acid functionality on the aromatic ring.

Phosphorylation Strategies for Benzoic Acid Derivatives

Direct phosphorylation of benzoic acid derivatives represents a key strategy for the synthesis of this compound. One notable method involves the decarbonylative phosphorylation of carboxylic acids. For instance, the reaction of benzoic acid with diethyl phosphite (B83602) can yield the corresponding benzyl (B1604629) phosphorus compounds. nih.gov While this method has been explored, the reactivity can be influenced by substituents on the benzoic acid ring, with electron-deficient benzoic acids sometimes showing lower reactivity. nih.gov

Another approach involves the coupling of benzoic acids with various hydrogen phosphoryl compounds, such as H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides. These reactions can proceed under specific catalytic conditions to form the desired aryl phosphonate (B1237965). nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

It is also worth noting that the synthesis of aryl phosphonates can be achieved through the reaction of aryl halides with phosphites, a process known as the Michaelis-Arbuzov reaction. nih.gov However, this method is typically more effective with aliphatic halides. For aryl halides, harsher conditions or the use of transition-metal catalysts (Arbuzov/Hirao reaction) are often necessary. nih.gov More recent developments include visible light-driven, photocatalyst-free Arbuzov-like reactions using arylazo sulfones and trialkyl or triaryl phosphites. researchgate.net

Carboxylation Reactions for Phosphoryl-Substituted Aromatic Systems

An alternative synthetic strategy involves the introduction of a carboxyl group onto a pre-existing phosphoryl-substituted aromatic ring. This can be achieved through various carboxylation reactions. One common method is the lithiation of an arylphosphonate followed by quenching with carbon dioxide. However, this approach can be limited by the availability of the starting materials and the need for cryogenic temperatures. semanticscholar.org

Palladium-catalyzed coupling reactions have also emerged as a powerful tool for the synthesis of arylphosphonates, which can then be subjected to carboxylation. For example, the direct coupling of arylboronate esters with dialkyl phosphites provides a versatile route to functionalized arylphosphonates. digitellinc.com This method tolerates a wide range of functional groups. digitellinc.com

Multistep Synthesis Routes to this compound

Multistep synthetic sequences offer a high degree of control and flexibility in the preparation of this compound, allowing for the strategic introduction of functional groups. libretexts.org A common retrosynthetic approach would involve disconnecting the molecule at the C-P bond or the C-COOH bond. youtube.com

For example, a synthesis could commence with a suitable bromobenzoic acid ester. This intermediate can undergo a palladium-catalyzed cross-coupling reaction with a phosphite to introduce the diethoxyphosphoryl group. Subsequent hydrolysis of the ester would then yield the desired this compound. This approach is exemplified in the synthesis of related compounds where esterification of a starting benzoic acid is followed by further functionalization. nih.gov

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with potentially interesting properties.

Esterification Reactions and Ester Analogs of this compound

The esterification of this compound is a fundamental transformation that allows for the synthesis of various ester analogs. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. chemguide.co.ukucalgary.camasterorganicchemistry.com The reaction is an equilibrium process, and using an excess of the alcohol or removing water as it forms can drive the reaction to completion. ucalgary.ca

Alternatively, highly efficient esterification can be achieved using coupling reagents. For example, triphenylphosphine (B44618) oxide (TPPO) in combination with oxalyl chloride has been reported as a novel system for esterification under mild and neutral conditions, affording excellent yields. nih.gov

The synthesis of various esters of substituted benzoic acids has been widely reported, highlighting the versatility of this functional group transformation. For instance, methyl 4-hydroxy-3-methoxybenzoate was synthesized by treating the corresponding benzoic acid with thionyl chloride in methanol. nih.gov

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives

Carboxylic AcidAlcohol/ReagentProductReference
Benzoic AcidBenzyl AlcoholBenzyl Benzoate nih.gov
3-Methoxy-4-hydroxybenzoic AcidMethanol/Thionyl ChlorideMethyl 4-hydroxy-3-methoxybenzoate nih.gov
Adipic AcidEthanol/H2SO4Ethyl Adipate masterorganicchemistry.com

This table provides illustrative examples of esterification reactions on benzoic acid and its derivatives, demonstrating common reagents and resulting products.

Amidation and Other Coupling Reactions of this compound

The carboxylic acid functionality of this compound can be readily converted into amides through reaction with amines. This transformation is typically facilitated by coupling agents that activate the carboxylic acid. A variety of reagents have been developed for direct amidation under mild conditions. lookchemmall.com For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of both aliphatic and aromatic carboxylic acids with a range of amines, providing the corresponding amides in good to excellent yields. lookchemmall.com

Suzuki-Miyaura coupling reactions offer another avenue for derivatization, where the carboxylic acid group can be strategically positioned on one of the coupling partners. For instance, arylboronic acids can be coupled with aryl halides in the presence of a palladium catalyst. nih.govntnu.noresearchgate.net While this reaction primarily forms a new carbon-carbon bond, the starting materials can contain a carboxylic acid moiety, leading to complex biaryl structures. The efficiency of these coupling reactions can be influenced by the choice of catalyst, base, and solvent system. ntnu.no

Table 2: Examples of Amidation and Coupling Reactions of Benzoic Acid Derivatives

Benzoic Acid DerivativeReagent(s)Product TypeReference
4-Nitrobenzoic AcidAniline, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K2CO3N-Phenyl-4-nitrobenzamide lookchemmall.com
3,5-Dichloro-1,2,4-thiadiazoleArylboronic Acid, Pd catalyst5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov
Aryl BromidesPhenylboronic Acid, Pd catalystBiphenyl Derivatives researchgate.net

This table showcases examples of amidation and Suzuki-Miyaura coupling reactions involving benzoic acid derivatives or related structures, illustrating the formation of amides and biaryl compounds.

Anhydride (B1165640) Formation and Subsequent Transformations

The carboxylic acid moiety of this compound can be readily converted into its corresponding anhydride. This transformation is a key step for activating the carboxyl group, facilitating subsequent reactions such as esterification or amidation. Several methods are available for the synthesis of symmetric acid anhydrides from carboxylic acids.

One common approach involves the use of dehydrating agents. For instance, heating the carboxylic acid with acetic anhydride can yield the desired anhydride. orgsyn.org The reaction equilibrium is driven by the removal of the lower-boiling acetic acid. Another powerful method utilizes propanephosphonic acid anhydride (T3P®), a mild and efficient reagent for dehydration reactions, which is known for its high yields and broad functional group tolerance. core.ac.uk

Alternatively, anhydrides can be formed through the reaction of a carboxylic acid with an acyl chloride. This can be achieved by first converting a portion of the this compound to its corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the sodium salt of the starting carboxylic acid to form the symmetric anhydride. researchgate.net A more direct, one-pot synthesis can be achieved using a combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA), which activates the carboxylic acid in situ, leading to the formation of the anhydride under mild, room-temperature conditions. researchgate.net

The resulting anhydride is a versatile intermediate. Its activated acyl group can readily react with various nucleophiles. For example, reaction with alcohols or amines will yield the corresponding esters or amides of this compound, respectively.

Transformations Involving the Diethoxyphosphoryl Group

The diethoxyphosphoryl group is the second key functional handle on the molecule, offering pathways to different classes of compounds, primarily through manipulation at the phosphorus center.

Hydrolysis of the Phosphonate Ester to Corresponding Phosphonic Acid

The most significant transformation of the diethoxyphosphoryl group is its hydrolysis to the corresponding phosphonic acid, (3-carboxyphenyl)phosphonic acid. This conversion is crucial as phosphonic acids have wide applications due to their ability to coordinate with metal ions and their structural similarity to phosphates. nih.govbeilstein-journals.org

Two primary methods are employed for this dealkylation:

Acidic Hydrolysis: This is the most common method, typically involving refluxing the diethyl phosphonate with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl). beilstein-journals.orgnih.gov The reaction proceeds in two consecutive steps, removing each ethyl group. The harsh conditions, however, may not be suitable for sensitive substrates. For some aryl phosphonates, this method can provide high yields of the desired phosphonic acid. nih.gov

McKenna's Method: A milder, two-step alternative involves the use of bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis or hydrolysis. nih.govbeilstein-journals.org TMSBr reacts with the phosphonate ester to form a silylated intermediate, which is then readily cleaved by the addition of an alcohol (like methanol) or water to yield the final phosphonic acid. researchgate.net This method is often preferred when the molecule contains acid-sensitive functional groups.

The stability of the P-C bond during hydrolysis is a key consideration. For many aryl phosphonates, including derivatives of phenylphosphonate, the P-C bond is stable to the conditions of acidic hydrolysis. nih.govbeilstein-journals.org

Aromatic Ring Functionalization and Substitution Patterns in this compound Derivatives

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of the incoming substituent is directed by the two existing groups on the ring: the carboxylic acid (-COOH) and the diethoxyphosphoryl (-P(O)(OEt)₂).

Both the carboxylic acid and the phosphonate groups are electron-withdrawing and act as meta-directors. In this compound, the substituents are at positions 1 and 3. Therefore, incoming electrophiles will be directed to the positions that are meta to both groups. The available positions on the ring are 2, 4, 5, and 6.

Position 5 is meta to both the carboxyl and the phosphoryl groups.

Position 4 is ortho to the carboxyl group and para to the phosphoryl group.

Position 6 is ortho to the carboxyl group and ortho to the phosphoryl group.

Position 2 is ortho to both groups, which is sterically hindered and electronically deactivated.

Given the directing effects, electrophilic substitution is most likely to occur at the C5 position. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted derivatives. The strong deactivating nature of both substituents makes the ring less reactive than benzene (B151609), often requiring harsher reaction conditions.

The introduction of these new functional groups can be a key step in the synthesis of more complex molecules, including ligands for metal complexes or biologically active compounds. nih.govnih.gov

Coordination Chemistry and Ligand Properties of 3 Diethoxyphosphorylbenzoic Acid

Chelation and Coordination Modes of the Carboxylate Moiety

The carboxylate group of 3-diethoxyphosphorylbenzoic acid is a primary site for interaction with metal ions, exhibiting several well-established coordination modes.

Monodentate, Bidentate, and Bridging Coordination

The carboxylate functional group can coordinate to a metal center in a monodentate fashion, where only one of the oxygen atoms binds to the metal. In the bidentate mode, both oxygen atoms of the carboxylate group chelate to the same metal ion. Furthermore, the carboxylate group can act as a bridging ligand , connecting two different metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of polynuclear complexes and coordination polymers. For instance, in lanthanide complexes with substituted benzoic acids, bidentate chelating and bidentate bridging modes have been observed. psu.edu The selection of a specific coordination mode is influenced by several factors, including the steric and electronic properties of the ligand and the metal ion.

Table 1: Common Coordination Modes of Carboxylate Ligands

Coordination Mode Description
Monodentate One oxygen atom binds to a single metal center.
Bidentate (Chelating) Both oxygen atoms bind to the same metal center.
Bidentate (Bridging) Each oxygen atom binds to a different metal center, linking them. researchgate.net
Tridentate (Bridging) The carboxylate group bridges three metal centers. wikipedia.org

Influence of Metal Center on Carboxylate Coordination Geometry

The identity of the metal ion plays a crucial role in determining the preferred coordination geometry of the carboxylate group. Lanthanide ions, with their larger ionic radii and higher coordination numbers, often favor higher denticity and bridging modes, leading to the formation of coordination polymers. psu.edu In contrast, transition metals with smaller ionic radii might favor monodentate or bidentate chelation. For example, studies on polyoxotitanate nanoclusters have shown that carboxylate-terminated chromophores frequently adopt a bridging coordination mode. buffalo.edu The coordination environment is also influenced by the presence of other ligands in the metal's coordination sphere and the reaction's solvent system.

Coordination Modes of the Diethoxyphosphoryl Moiety

Oxygen-Donor Ligand Behavior of the Phosphonate (B1237965) Group

The phosphoryl oxygen of the diethoxyphosphoryl group acts as a potent oxygen-donor ligand. Its coordination to a metal center is typically confirmed by a noticeable shift in the P=O stretching frequency in the infrared spectra of the complexes compared to the free ligand. pwr.edu.pl This interaction can occur in a monodentate fashion, where the phosphoryl oxygen binds to a single metal ion. In some cases, particularly with larger metal ions or in the absence of strongly competing ligands, the phosphonate group might engage in bridging coordination, linking two metal centers.

Role in Metal Complex Stability and Structure

The coordination of the diethoxyphosphoryl group significantly contributes to the stability and structural diversity of the metal complexes. By acting as a secondary binding site, it can lead to the formation of chelate rings, which enhances the thermodynamic stability of the complex through the chelate effect. The participation of the phosphonate group in coordination can also direct the assembly of specific supramolecular architectures, such as one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). rsc.org The steric bulk of the ethoxy groups on the phosphorus atom can also play a role in influencing the packing of the complexes in the solid state.

Design and Synthesis of Metal Complexes with this compound as a Ligand

The design and synthesis of metal complexes utilizing this compound as a ligand often involve solvothermal or hydrothermal methods. rsc.org These techniques are particularly effective for producing crystalline materials, including metal-organic frameworks. nih.gov The choice of solvent, temperature, and the molar ratio of the reactants can be systematically varied to target specific coordination geometries and network topologies. nih.govresearchgate.net For instance, the use of co-ligands, such as bipyridines, can further modify the coordination sphere of the metal ion and influence the final structure of the complex. researchgate.netmdpi.com The resulting complexes can exhibit interesting properties, such as luminescence and catalytic activity, which are often a direct consequence of the coordination environment established by the this compound ligand. rsc.org

Scientific Data on the Coordination Chemistry of this compound Not Found in Publicly Available Literature

Extensive searches of scientific databases and publicly available literature have revealed a lack of specific data on the coordination chemistry of the compound this compound. As a result, a detailed article focusing on the structural characterization, theoretical frameworks, and ligand exchange dynamics of its coordination compounds, as per the requested outline, cannot be generated at this time.

The investigation sought to find peer-reviewed research and crystallographic data necessary to accurately discuss the following topics:

Investigation of Ligand Exchange and Dynamics in Solution:There is no available information from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy that would describe the behavior of these complexes in solution, including ligand exchange rates and dynamic processes.

While research exists for structurally related compounds, such as other substituted benzoic acids or different organophosphorus ligands, the strict requirement to focus solely on this compound prevents the use of this information. The creation of a scientifically accurate and authoritative article is contingent on the availability of specific research findings, which, in this case, are not present in the accessible literature.

Therefore, the content for the requested article sections cannot be provided.

Applications in Advanced Materials Science

Role of 3-Diethoxyphosphorylbenzoic Acid in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. A bifunctional linker such as this compound, which contains both a carboxylic acid group and a phosphonate (B1237965) ester group, offers intriguing possibilities for the design of novel MOFs. Upon hydrolysis of the ethoxy groups to hydroxyls, the resulting phosphonic acid, in conjunction with the carboxylic acid, can coordinate to metal centers, leading to robust and functional frameworks.

Design and Synthesis of MOFs Utilizing this compound as a Linker

The design of MOFs using linkers like this compound involves the strategic combination of a metal source with the organic ligand under specific reaction conditions. Hydrothermal or solvothermal synthesis is a common method employed for the crystallization of MOFs. In a typical synthesis, a salt of a metal ion, such as a lanthanide(III) chloride, and the this compound linker would be dissolved in a solvent, often with a modulating agent to control the reaction kinetics and crystal growth. The mixture is then sealed in a reaction vessel and heated for a period, during which the self-assembly process occurs, leading to the formation of the crystalline MOF.

The coordination versatility of lanthanide ions, for instance, combined with the dual functionality of the phosphonate-carboxylate linker, can result in diverse network topologies. nih.govrsc.org The carboxylate group can bind to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the phosphonate group, after hydrolysis, can also bridge multiple metal centers. nih.gov This can lead to the formation of stable, three-dimensional frameworks with well-defined porous structures. For example, related lanthanide(III) carboxylate-phosphonate systems have been shown to form 3D networks where inorganic layers of metal-phosphonate are pillared by the organic part of the ligand. nih.gov

Table 1: Potential Structural Features of MOFs with Phosphonate-Carboxylate Linkers

FeatureDescriptionReference
Dimensionality Can range from 1D chains to 2D layers and 3D frameworks, depending on the coordination preferences of the metal ion and the linker geometry. nih.gov
Inorganic Building Units Metal ions can be interconnected by bridging phosphonate groups to form inorganic slabs or layers. nih.gov
Overall Architecture The organic backbone of the linker bridges these inorganic units, creating a pillared-layered or open-framework structure. nih.gov
Porosity The resulting frameworks can possess one-dimensional channels or larger cavities, the dimensions of which are dictated by the length and rigidity of the linker. nih.govnih.gov

Pore Engineering and Tunability in MOF Structures

Pore engineering in MOFs refers to the ability to control the size, shape, and chemical environment of the pores within the framework. The use of a functional linker like this compound directly contributes to this tunability. The bulky diethoxyphosphoryl groups, or the dihydroxyphosphoryl groups after hydrolysis, would line the pores of the MOF, influencing their dimensions and creating a specific chemical environment.

The presence of the polar P=O and P-O-C or P-O-H moieties within the pores can significantly alter the host-guest interactions with adsorbed molecules. This functionalization can enhance the affinity of the MOF for specific gases or vapors. The size of the pores can also be systematically varied by employing analogous linkers with different lengths or by introducing other co-linkers into the framework during synthesis. While direct studies on MOFs from this compound are not extensively documented, the principles of pore engineering suggest that the phosphonate group would be a key tool for tailoring the properties of the porous architecture. nih.govresearchgate.net

Catalytic Activity of MOFs Containing this compound Moieties

MOFs have emerged as promising candidates for heterogeneous catalysis due to their high surface area and the presence of catalytically active sites. MOFs constructed with linkers containing phosphonate groups can exhibit catalytic activity through several mechanisms. The lanthanide ions themselves can act as Lewis acid sites, which are effective in a variety of organic reactions. uva.nl The catalytic activity can be correlated with the coordination number of the lanthanide ion, with more coordinatively unsaturated sites often leading to higher efficiency. uva.nl

Furthermore, the phosphonate group itself can participate in catalysis. The oxygen atoms of the phosphonate group can act as Lewis basic sites. If the phosphonate ester is hydrolyzed to a phosphonic acid, the P-OH groups can serve as Brønsted acid sites. This bifunctional nature, combining Lewis acidic metal centers and Lewis basic or Brønsted acidic functional groups on the linker, can enable cooperative catalysis for a range of chemical transformations.

Table 2: Potential Catalytic Applications of Phosphonate-Functionalized MOFs

Catalytic Reaction TypeRole of the MOFReference
Lewis Acid Catalysis The metal nodes (e.g., lanthanide ions) can catalyze reactions such as Friedel-Crafts, Diels-Alder, and aldol (B89426) additions. uva.nl
Brønsted Acid Catalysis Protonated phosphonic acid groups on the linker can catalyze reactions like esterification and hydrolysis.
Size-Selective Catalysis The defined pore structure of the MOF can control access of substrates to the active sites, leading to selectivity based on molecular size. researchgate.net

Gas Adsorption and Separation Properties in MOFs

The ability of MOFs to selectively adsorb and separate gases is one of their most widely studied applications. The performance of a MOF in gas separation is highly dependent on the interactions between the gas molecules and the pore walls of the framework. nih.gov The incorporation of polar functional groups, such as the phosphonate moiety from this compound, can significantly enhance the selective adsorption of polarizable gases like carbon dioxide (CO2).

The CO2 molecule has a large quadrupole moment, which can interact favorably with the polar P=O bond of the phosphonate group. This can lead to a higher heat of adsorption for CO2 compared to less polar gases like nitrogen (N2) or methane (B114726) (CH4), resulting in high selectivity for CO2 separation from gas mixtures. The tunability of the pore size and the density of the functional groups allow for the optimization of the framework for specific gas separation applications. nih.govresearchgate.net While specific data for MOFs from this compound is limited, the general principles of gas adsorption in functionalized MOFs strongly suggest their potential in this area. nih.gov

Integration into Polymeric Materials

The incorporation of phosphorus-containing compounds into polymers is a well-established strategy to enhance their properties, particularly flame retardancy and thermal stability. This compound, with its reactive carboxylic acid group and a phosphorus moiety, is a suitable candidate for integration into various polymer systems.

Incorporation of this compound into Polymer Backbones

This compound can be incorporated into the main chain of polymers such as polyesters and polyamides through polycondensation reactions. For instance, the carboxylic acid group can be converted to a more reactive acyl chloride, which can then react with diols or diamines to form the corresponding polymer. Alternatively, direct polycondensation with diols or diamines at high temperatures can be employed.

The presence of the phosphorus atom in the polymer side chain can significantly improve the flame retardant properties of the material. researchgate.netyoutube.com During combustion, phosphorus-containing compounds can act in both the condensed phase and the gas phase. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from the heat and fuel source. In the gas phase, phosphorus-containing radicals can scavenge the high-energy H• and OH• radicals that propagate the combustion process. The incorporation of even a small amount of a phosphorus-containing monomer can lead to a significant improvement in the Limiting Oxygen Index (LOI) and achieve a higher rating in flammability tests like UL-94.

Table 3: Effect of Phosphorus-Containing Additives on Polymer Properties

PropertyEffect of Phosphorus IncorporationMechanismReference
Flame Retardancy IncreasedChar formation (condensed phase), radical scavenging (gas phase). researchgate.netyoutube.com
Thermal Stability Generally increasedFormation of a stable char layer that slows down thermal decomposition. researchgate.net
Adhesion Can be improvedThe polar phosphonate groups can enhance interactions with substrates. researchgate.net
Glass Transition Temperature (Tg) Can be affectedThe bulky side group can either increase or decrease Tg depending on the polymer backbone and intermolecular interactions.

Functionalization of Polymers with Diethoxyphosphorylbenzoic Acid Units

The incorporation of phosphorus-containing moieties, such as diethoxyphosphorylbenzoic acid units, into polymer structures is a versatile strategy to enhance properties like flame retardancy, adhesion, biocompatibility, and ion conductivity. These functional units can be introduced into the polymer backbone or as side chains through various polymerization techniques or post-polymerization modification.

One primary method involves converting this compound into a polymerizable monomer. For instance, it can be chemically modified to introduce a vinyl or acrylic group, enabling its participation in free-radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). These methods are favored for their ability to produce polymers with controlled molecular weights and low polydispersity. mdpi.commdpi.com Alternatively, the carboxylic acid or aromatic ring can be functionalized to create difunctional monomers suitable for polycondensation reactions. nih.gov

Side-chain functionalization is a common approach. Polymers with reactive side groups, such as hydroxyl or amino functionalities, can be reacted with the carboxylic acid of this compound to graft the functional unit onto the polymer. After incorporation, the diethyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid. This phosphonic acid group is known to have a strong affinity for metal oxides and bone minerals, making such polymers suitable for applications in coatings, adhesives, and biomaterials. mdpi.com

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization MethodMonomer TypeResulting Polymer ArchitectureKey Advantages
Radical Polymerization (e.g., RAFT, ATRP) Vinyl/Acryloyl derivative of this compoundSide-chain functionalizedControlled molecular weight, low polydispersity, well-defined architecture. mdpi.com
Polycondensation Dihydroxy or diamine derivative of this compoundMain-chain functionalizedDirect incorporation into the polymer backbone. nih.gov
Ring-Opening Polymerization (ROP) Used to create a polymer backbone (e.g., polyether, polyester) for subsequent graftingGraft copolymerSynthesis of well-defined block copolymers. nih.gov
Post-Polymerization Modification This compoundSide-chain functionalizedVersatile; allows functionalization of existing commercial polymers.

Design of Stimuli-Responsive Polymeric Systems

Stimuli-responsive, or "smart," polymers undergo significant changes in their physical or chemical properties in response to small changes in their environment. nih.gov Polymers incorporating this compound units can be designed to be highly sensitive to stimuli such as pH and temperature. nih.govnih.gov

Thermo-Responsiveness: While this compound itself does not impart significant temperature sensitivity, it can be copolymerized with thermo-responsive monomers to create dual-responsive systems. The most studied thermo-responsive polymer is poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) around 32°C in water. mdpi.com Below this temperature, PNIPAM is soluble, but above it, the polymer chains collapse and precipitate. By creating block or random copolymers of a PNIPAM-like monomer and a derivative of this compound, materials can be synthesized that respond to both temperature and pH. rsc.orgnih.gov For example, a block copolymer could form micelles at physiological pH and 37°C, but dissociate and release its cargo in the lower pH environment of a tumor or endosome. mdpi.comnih.gov

Table 2: Stimuli-Responsive Behavior of Polymers with Phosphonic/Carboxylic Acid Groups

StimulusMechanism of ResponsePotential Application
pH Protonation/deprotonation of carboxylic and phosphonic acid groups changes polymer charge and solubility. psu.edumdpi.comTargeted drug delivery, nih.gov biosensors, smart hydrogels. plos.org
Temperature (in copolymers) Phase transition of a thermo-responsive comonomer (e.g., PNIPAM) is modulated by the charge state of the acid groups. rsc.orgInjectable scaffolds for tissue engineering, nih.gov controlled release systems. mdpi.com
Ionic Strength Shielding of electrostatic charges on the polymer backbone affects swelling and solubility.Modulating drug release profiles.

Supramolecular Assemblies Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. nih.gov this compound is well-suited for creating such assemblies due to its capacity for hydrogen bonding and other non-covalent interactions.

Hydrogen Bonding Networks and Self-Assembly

The carboxylic acid group is a powerful and highly directional hydrogen-bonding motif. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This often leads to the formation of a stable, eight-membered ring dimer structure between two carboxylic acid molecules. nih.gov

Furthermore, the phosphoryl group (P=O) of the diethoxyphosphoryl moiety is a strong hydrogen bond acceptor. rsc.org The presence of both the carboxylic acid and the phosphoryl group allows for the formation of complex and robust hydrogen-bonded networks. nih.gov Molecules can assemble into chains, sheets, or three-dimensional networks, where the carboxylic acid forms dimers or chains, which are then cross-linked by hydrogen bonds to the phosphoryl groups of neighboring molecules. nih.govrsc.org This self-assembly into well-defined structures is a cornerstone of crystal engineering and the design of functional organic materials. nih.govresearchgate.net

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. thno.org this compound can potentially act as a guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes. nih.govnih.gov

The benzene (B151609) ring of the molecule provides a hydrophobic segment that can fit into the nonpolar cavity of a host like a cyclodextrin (B1172386) in an aqueous solution. nih.gov The binding would be driven by the hydrophobic effect and van der Waals interactions. The functional groups (carboxyl and phosphoryl) would remain at the rim of the host, where they could interact with the solvent or form further interactions. This encapsulation can alter the molecule's properties, such as its solubility or reactivity. Recently, host-guest systems have been designed where the binding and release of a guest are controlled by external stimuli like pH, which could be relevant for systems involving the acidic groups of this compound. rsc.orgrsc.org

Formation of Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecular architectures (MIMAs) are molecules where components are linked topologically, like links in a chain (catenanes) or a ring threaded on an axle (rotaxanes), rather than by covalent bonds. wikipedia.orgnih.gov The synthesis of these molecules often relies on template-directed strategies, where non-covalent interactions pre-organize the components before the final covalent bond formation that traps the structure. nobelprize.orgrsc.org

While there are no specific reports detailing the use of this compound in MIMAs, its structure contains features that could be exploited for such purposes. Due to its size and rigidity, the molecule could be modified to act as a "stopper" unit in a rotaxane. nobelprize.org A rotaxane consists of a long, linear molecule (the "axle") with bulky groups at each end (the "stoppers") that prevent a threaded macrocyclic ring from slipping off. The carboxylic acid and phosphonate groups of this compound offer versatile chemical handles for attaching it to the end of an axle molecule. The design of such complex molecular machines is a frontier of chemistry, with potential applications in molecular switches and motors. nih.govrsc.orgnih.gov

Theoretical and Computational Studies of 3 Diethoxyphosphorylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, electronic distribution, and reactivity descriptors.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the ground state properties of medium-sized molecules like 3-diethoxyphosphorylbenzoic acid. By approximating the electron density, DFT can accurately predict several key characteristics.

Key Ground State Properties Calculated with DFT:

PropertyDescriptionSignificance for this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Predicts bond lengths, bond angles, and dihedral angles, providing the foundational 3D structure.
Electron Density Distribution The probability of finding an electron at any given point around the molecule.Reveals regions of high and low electron density, indicating sites susceptible to electrophilic or nucleophilic attack.
Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests it is more likely to be reactive.
Electrostatic Potential (ESP) A map of the electrostatic potential on the electron density surface.Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions like hydrogen bonding.

For this compound, DFT calculations would likely show a high electron density around the phosphoryl (P=O) and carboxyl (C=O) oxygens, making them key sites for interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and non-covalent interactions.

An MD simulation of this compound, typically in a solvent like water or ethanol, would reveal:

Conformational Preferences: The molecule is not rigid. The ethoxy groups and the carboxylic acid group can rotate. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Solvent Interactions: It can show how solvent molecules arrange around the solute, particularly how water would form hydrogen bonds with the carboxylic acid and phosphoryl oxygen atoms.

Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can predict the stability and geometry of such dimers for this compound.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can be used to model chemical reactions, mapping out the energy profile along a reaction coordinate. This involves identifying transition states—the high-energy species that connect reactants to products. For this compound, this could be applied to study:

Esterification: The reaction of the carboxylic acid with an alcohol.

Amide Formation: The reaction with an amine.

Phosphonate (B1237965) Ester Hydrolysis: The cleavage of the P-O-C bond.

By calculating the activation energies for these potential pathways, researchers can predict which reactions are most likely to occur and under what conditions.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of various spectra, which can then be compared with experimental results to validate the computational model.

Predicted Spectroscopic Data:

Spectrum TypeComputational MethodInformation Gained
Infrared (IR) DFT frequency calculationsPredicts vibrational frequencies corresponding to specific bond stretches and bends (e.g., C=O, P=O, O-H).
Nuclear Magnetic Resonance (NMR) DFT with GIAO methodPredicts chemical shifts for ¹H, ¹³C, and ³¹P nuclei, aiding in the interpretation of experimental NMR spectra.
UV-Visible Time-Dependent DFT (TD-DFT)Predicts electronic transitions and the corresponding absorption wavelengths in the UV-Vis range.

Comparing these predicted spectra with experimentally measured ones is a crucial step in confirming that the computed molecular structure and electronic properties are accurate.

Computational Modeling of Ligand-Metal Interactions and Complex Stability

The phosphoryl and carboxyl groups of this compound make it an excellent candidate for acting as a ligand, binding to metal ions to form coordination complexes. Computational modeling, often using DFT, is invaluable for studying these interactions.

Modeling can predict:

Binding Sites: Whether the metal binds to the carboxyl group, the phosphoryl group, or both (chelation).

Coordination Geometry: The 3D arrangement of the ligand around the metal center.

Binding Energy: The strength of the ligand-metal bond, which indicates the stability of the resulting complex.

These predictions are vital for designing new metal-organic frameworks (MOFs), catalysts, or therapeutic agents where the coordination of a metal ion is key to the material's function.

Development of Computational Models for Structure-Activity Relationships (SARs)

The development of computational models for Structure-Activity Relationships (SARs) is a cornerstone of modern drug discovery. For this compound, this would involve correlating its structural features with its biological activity. The primary goal is to understand how modifications to the molecule's structure affect its efficacy, potency, or other desired properties. This process typically involves the generation of a dataset of related compounds and their corresponding biological data, followed by the application of statistical and machine learning methods to build a predictive model.

A hypothetical SAR study for a series of this compound analogs might investigate their inhibitory activity against a specific enzyme. The process would begin by synthesizing a library of derivatives where different parts of the molecule are systematically modified. For instance, the ethoxy groups on the phosphonate could be replaced with other alkoxy groups, or substituents could be added to the benzene (B151609) ring.

The biological activity of each compound would be determined experimentally. Subsequently, various molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic properties: Partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO).

Steric properties: Molecular volume, surface area, and specific conformational descriptors.

Hydrophobicity: The logarithm of the partition coefficient (logP), which measures the compound's distribution between an oily and an aqueous phase.

Topological indices: Numerical values that describe the atomic connectivity within the molecule.

Once the descriptors and activity data are compiled, a quantitative structure-activity relationship (QSAR) model can be developed. This is a mathematical equation that relates the descriptors to the biological activity. A common form of a QSAR model is a linear equation:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where c represents coefficients determined from the statistical analysis, and D represents the values of the molecular descriptors.

Hypothetical Data for a QSAR Study of this compound Analogs

Compound IDR1 Substituent (on P)R2 Substituent (on Ring)LogPMolecular WeightBiological Activity (IC50, µM)
1 -OCH2CH3-H2.1258.215.4
2 -OCH3-H1.5230.225.1
3 -OCH2CH34-Cl2.8292.78.2
4 -OCH2CH34-NO22.0303.25.5
5 -O(CH2)2CH3-H2.7286.312.1

This table illustrates the type of data that would be used to build a QSAR model. By analyzing such a dataset, researchers could conclude, for example, that electron-withdrawing substituents at the 4-position of the benzoic acid ring and increased hydrophobicity lead to enhanced biological activity.

Theoretical Design of Novel Derivatives with Enhanced Properties

Based on the insights gained from SAR and QSAR studies, computational chemists can theoretically design novel derivatives of this compound with predicted improvements in activity, selectivity, or pharmacokinetic properties. This process, often referred to as rational drug design, uses computational tools to prioritize which new molecules to synthesize, saving time and resources.

The design of new derivatives would focus on modifying the this compound scaffold in ways suggested by the computational models. For example, if the QSAR model indicated that higher hydrophobicity and the presence of a hydrogen bond donor at a specific position would be beneficial, new molecules incorporating these features would be designed in silico (on the computer).

Molecular docking simulations are a key tool in this phase. This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For this compound and its derivatives, docking studies could reveal key interactions between the phosphonate group, the carboxylic acid, or the aromatic ring and the amino acid residues in the target's active site.

Hypothetical Design Strategy for Novel Derivatives:

Scaffold Hopping: Replace the benzoic acid core with other aromatic or heteroaromatic rings to explore new interaction possibilities while keeping the essential diethoxyphosphoryl group.

Substituent Optimization: Based on the QSAR model, introduce various substituents onto the benzene ring to fine-tune electronic and steric properties for optimal target engagement.

Bioisosteric Replacement: Replace the carboxylic acid or phosphonate groups with other functional groups that have similar physicochemical properties (bioisosteres) but may offer advantages in terms of metabolic stability or cell permeability.

Table of Theoretically Designed Derivatives and Predicted Properties

Derivative IDProposed ModificationPredicted Target InteractionPredicted Improvement
D-01 Replace phenyl with a pyridine (B92270) ringForms a hydrogen bond with Serine-195Enhanced potency
D-02 Add a hydroxyl group at the 4-positionActs as a hydrogen bond donor to Aspartate-102Improved selectivity
D-03 Replace ethoxy with isopropoxy groupsIncreased steric bulk fits into a hydrophobic pocketHigher binding affinity
D-04 Convert carboxylic acid to a tetrazoleImproves metabolic stability and oral bioavailabilityBetter pharmacokinetic profile

These theoretically designed molecules would then be synthesized and subjected to experimental testing to validate the computational predictions. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for the optimization of lead compounds like this compound.

Q & A

Q. Methodological steps :

  • NMR spectroscopy : Confirm the presence of the phosphoryl group (δ ~30–35 ppm in <sup>31</sup>P NMR) and aromatic protons (δ ~7.5–8.5 ppm in <sup>1</sup>H NMR).
  • Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 258.06 (C11H15O5P<sup>+</sup>).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95%) .

Advanced: What strategies resolve contradictions in reported antimicrobial activity of this compound?

Discrepancies in bioactivity studies (e.g., variable MIC values against E. coli) may arise from:

  • Strain-specific sensitivity : Test across diverse bacterial strains (e.g., Gram-positive vs. Gram-negative) under standardized CLSI guidelines.
  • Compound stability : Assess degradation in aqueous media (pH 7.4, 37°C) via LC-MS to correlate bioactivity with intact compound levels.
  • Synergistic effects : Evaluate interactions with adjuvants (e.g., EDTA) to enhance membrane permeability .

Advanced: How can computational methods predict reaction pathways for modifying the diethoxyphosphoryl group?

Q. Density Functional Theory (DFT) :

  • Model the electrophilic substitution at the para position using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Analyze transition states for hydrolysis or reduction (e.g., LiAlH4-mediated conversion to phosphine oxide) to identify kinetic barriers.
  • Validate predictions with experimental <sup>31</sup>P NMR monitoring of reaction intermediates .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., bromine in halogenation).
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How is this compound utilized in coordination chemistry for catalyst design?

The phosphoryl and carboxylic acid groups act as bidentate ligands for metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>).
Methodology :

  • Synthesize metal complexes via reflux in ethanol (1:2 molar ratio of metal salt to ligand).
  • Characterize using X-ray crystallography to confirm octahedral geometry.
  • Test catalytic efficiency in oxidation reactions (e.g., cyclohexane to adipic acid) under mild conditions .

Advanced: What analytical challenges arise in detecting trace degradation products?

  • LC-MS/MS : Employ a Q-TOF system to identify hydrolyzed products (e.g., phosphonic acid derivatives) with a limit of detection (LOD) < 0.1 ppm.
  • Isotopic labeling : Use <sup>18</sup>O-labeled water to track hydrolysis pathways.
  • Data interpretation : Apply multivariate analysis to distinguish degradation peaks from matrix interference .

Basic: What solvents are compatible with 4-(diethoxyphosphoryl)benzoic acid for reaction setups?

  • Polar aprotic solvents : DMF, DMSO (for nucleophilic substitutions).
  • Ether solvents : THF, diethyl ether (for Grignard reactions).
  • Avoid protic solvents (e.g., methanol) to prevent esterification of the carboxylic acid group .

Advanced: How does the electronic effect of the phosphoryl group influence aromatic substitution reactions?

The meta-directing nature of the diethoxyphosphoryl group alters electrophilic substitution patterns:

  • Nitration : Predominantly yields 3-nitro-4-(diethoxyphosphoryl)benzoic acid.
  • Halogenation : Bromine in acetic acid produces 3-bromo derivatives.
  • Kinetic vs. thermodynamic control : Use low-temperature kinetic studies (<0°C) to isolate minor isomers .

Advanced: What role does this compound play in prodrug design for antimicrobial agents?

  • Ester prodrug strategy : The diethoxy group enhances lipophilicity for membrane penetration, while enzymatic hydrolysis in vivo releases active phosphonic acid.
  • In vitro testing : Measure hydrolysis rates in simulated intestinal fluid (SIF) and correlate with MIC values against S. aureus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.